
1-(Pyrrolidin-1-ylmethyl)cyclopentane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Pyrrolidin-1-ylmethyl)cyclopentane-1-carboxylic acid is a compound characterized by the presence of a pyrrolidine ring attached to a cyclopentane carboxylic acid moiety.
Preparation Methods
The synthesis of 1-(Pyrrolidin-1-ylmethyl)cyclopentane-1-carboxylic acid typically involves the reaction of cyclopentanone with pyrrolidine in the presence of a suitable catalyst. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the formation of the desired product. Industrial production methods may involve bulk manufacturing processes that ensure high yield and purity of the compound .
Chemical Reactions Analysis
1-(Pyrrolidin-1-ylmethyl)cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new chemical entities.
Biology: The compound’s structural features make it a candidate for studying biological interactions and mechanisms.
Industry: The compound can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(Pyrrolidin-1-ylmethyl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The pyrrolidine ring’s presence contributes to the compound’s ability to bind to certain proteins or enzymes, influencing their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used .
Comparison with Similar Compounds
1-(Pyrrolidin-1-ylmethyl)cyclopentane-1-carboxylic acid can be compared with other similar compounds, such as:
Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure and exhibit similar biological activities.
Cyclopentane carboxylic acid derivatives: These compounds have the cyclopentane carboxylic acid moiety and may show comparable chemical reactivity.
Pyrrolidinone derivatives: These compounds contain a pyrrolidinone ring and are known for their diverse biological activities
Biological Activity
1-(Pyrrolidin-1-ylmethyl)cyclopentane-1-carboxylic acid is a compound that has garnered attention due to its unique structural features, particularly the presence of a pyrrolidine ring linked to a cyclopentane carboxylic acid. This article explores its biological activity, potential therapeutic applications, and relevant research findings.
Structural Overview
The molecular formula of this compound is C9H15N with a molecular weight of approximately 197.27 g/mol. The compound's structure allows for various interactions with biological targets, which may influence enzymatic activity and cellular mechanisms.
The biological activity of this compound is primarily attributed to its ability to interact with proteins and enzymes. The pyrrolidine ring enhances its binding affinity to various molecular targets, potentially leading to significant biological effects. Research indicates that compounds with similar structural features often exhibit comparable biological activities, including anti-inflammatory and analgesic properties.
Biological Activity and Applications
The following table summarizes the biological activities associated with this compound:
Case Studies and Research Findings
Recent studies have explored the pharmacological potential of this compound:
- In vitro Studies : In vitro assays demonstrated that the compound exhibits significant enzyme inhibitory activity, suggesting its potential as a therapeutic agent in metabolic disorders.
- Animal Models : Animal studies indicated that administration of the compound resulted in reduced inflammatory markers, supporting its role as an anti-inflammatory agent.
- Molecular Docking Studies : Computational studies revealed that the compound has favorable binding interactions with target proteins, which could lead to further development as a drug candidate.
Comparative Analysis
The following table compares this compound with structurally similar compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
Pyrrolidine Derivatives | Contains a pyrrolidine ring | Similar enzyme inhibition |
Cyclopentane Carboxylic Acid Derivatives | Includes cyclopentane carboxylic moiety | Comparable anti-inflammatory effects |
Pyrrolidinone Derivatives | Contains a pyrrolidinone ring | Diverse biological activities |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(Pyrrolidin-1-ylmethyl)cyclopentane-1-carboxylic acid, and how do reaction conditions influence yield?
The synthesis typically involves multi-step organic reactions, such as introducing the pyrrolidinylmethyl group to a cyclopentane-carboxylic acid precursor. Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF or dichloromethane) enhance nucleophilic substitution reactions for functional group introduction .
- Temperature control : Reactions often require low temperatures (0–5°C) to minimize by-products during cyclopropane ring formation .
- Catalysts : Use of chiral catalysts (e.g., N-acylhydroxylamines) can improve stereoselectivity in asymmetric syntheses .
Methodological tip : Monitor intermediates via TLC or HPLC to optimize stepwise yields .
Q. Which analytical techniques are most effective for characterizing this compound and verifying purity?
- NMR spectroscopy : ¹H and ¹³C NMR confirm structural integrity, particularly the cyclopentane ring and pyrrolidine substituent .
- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and detects impurities .
- HPLC : Reverse-phase HPLC with UV detection (λ = 210–254 nm) assesses purity (>97% recommended for biological assays) .
Note : Cross-reference data with NIST Standard Reference Databases for spectral validation .
Q. How can researchers design initial biological activity screens for this compound?
- Enzyme inhibition assays : Test against cysteine proteases or ethylene synthase, as structurally related compounds show competitive/non-competitive inhibition (ΔG = -6.0 to -7.2 kcal/mol) .
- Molecular docking : Use software like AutoDock Vina to predict binding affinity to targets (e.g., cyclopropane-containing analogs bind selectively to cyclopropane-specific enzymes) .
- Cellular assays : Evaluate cytotoxicity in HEK293 or HeLa cell lines at 10–100 µM concentrations .
Advanced Research Questions
Q. How can reaction mechanisms be elucidated for by-product formation during synthesis?
- Isolation and characterization : Purify by-products via column chromatography and analyze via NMR/MS to identify structural deviations (e.g., incomplete cyclization or oxidation) .
- Kinetic studies : Vary reaction time and temperature to track intermediate formation (e.g., use in-situ IR spectroscopy to monitor carbonyl group dynamics) .
- Computational modeling : Employ DFT calculations (Gaussian 16) to simulate transition states and identify energy barriers leading to side reactions .
Q. What strategies resolve contradictions in reported biological activity data for cyclopentane-carboxylic acid derivatives?
- Standardize assay conditions : Ensure consistent pH, temperature, and co-solvent concentrations (e.g., DMSO ≤0.1% v/v) to reduce variability .
- Meta-analysis : Compare binding affinities across studies using standardized metrics (e.g., ΔG values normalized to target protein concentration) .
- Orthogonal validation : Confirm enzyme inhibition results with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Q. How can computational methods predict the compound’s stability under varying storage conditions?
- Molecular dynamics (MD) simulations : Simulate degradation pathways (e.g., hydrolysis of the pyrrolidine ring) under accelerated storage conditions (40°C/75% RH) .
- QSPR models : Relate molecular descriptors (e.g., logP, polar surface area) to observed stability in buffered solutions (pH 4–9) .
- Experimental validation : Conduct stress testing via HPLC to quantify degradation products after 6-month storage at 2–8°C .
Q. What are the structure-activity relationship (SAR) trends for modifying the pyrrolidine moiety?
- Substituent effects : Introducing electron-withdrawing groups (e.g., CF₃) on the pyrrolidine ring enhances metabolic stability but may reduce solubility .
- Ring size comparison : Replace pyrrolidine with piperidine to evaluate steric effects on target binding (cyclopropane-piperidine analogs show 2–3x lower IC₅₀ in protease inhibition) .
- Chirality impact : Synthesize enantiomers and test enantioselective activity (e.g., (R)- vs. (S)-configurations alter binding to ACO2 by >50%) .
Properties
Molecular Formula |
C11H19NO2 |
---|---|
Molecular Weight |
197.27 g/mol |
IUPAC Name |
1-(pyrrolidin-1-ylmethyl)cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C11H19NO2/c13-10(14)11(5-1-2-6-11)9-12-7-3-4-8-12/h1-9H2,(H,13,14) |
InChI Key |
CGHFMKTVZROYIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(CN2CCCC2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.